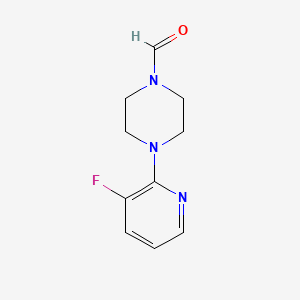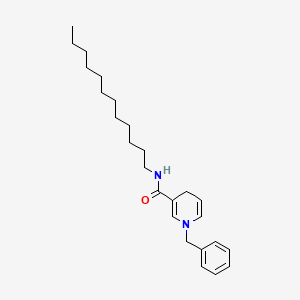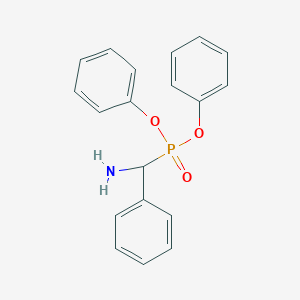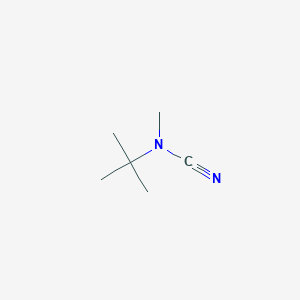
tert-Butyl(methyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-N-methylcyanamide is an organic compound with the molecular formula C6H12N2 It is a derivative of cyanamide, where the hydrogen atoms are replaced by tert-butyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-tert-butyl-N-methylcyanamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with methyl isocyanate. The reaction typically occurs under mild conditions and yields the desired product with high purity. Another method involves the reaction of tert-butyl isocyanate with methylamine, which also produces N-tert-butyl-N-methylcyanamide efficiently.
Industrial Production Methods
In industrial settings, the production of N-tert-butyl-N-methylcyanamide often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as copper(II) triflate, can further enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-N-methylcyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert N-tert-butyl-N-methylcyanamide into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include tert-butyl amides, primary amines, and various substituted cyanamides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-tert-butyl-N-methylcyanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: N-tert-butyl-N-methylcyanamide derivatives are explored for their potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism by which N-tert-butyl-N-methylcyanamide exerts its effects involves interactions with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-tert-butylamine: This compound is structurally similar but lacks the cyanamide group.
tert-butylamine: Another related compound, differing by the absence of the methyl group.
N-tert-butylmethylamine: Similar in structure but with different functional groups.
Uniqueness
N-tert-butyl-N-methylcyanamide is unique due to its combination of tert-butyl and methyl groups attached to the cyanamide moiety. This structural arrangement imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
80674-17-5 |
|---|---|
Formule moléculaire |
C6H12N2 |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
tert-butyl(methyl)cyanamide |
InChI |
InChI=1S/C6H12N2/c1-6(2,3)8(4)5-7/h1-4H3 |
Clé InChI |
ZUVLDCWLOOSHKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


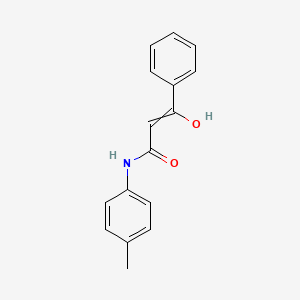
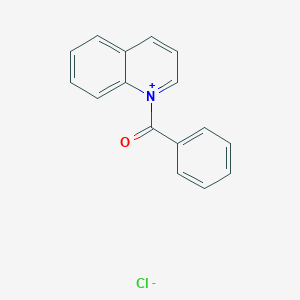
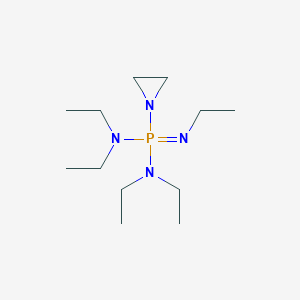
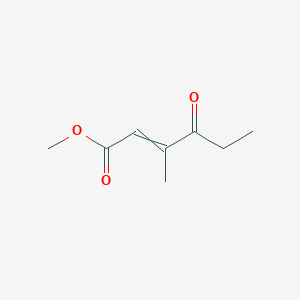
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)
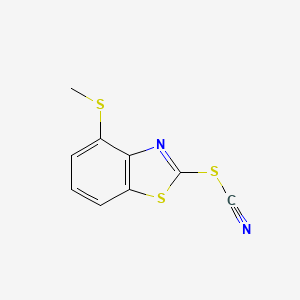
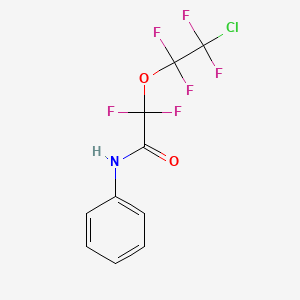
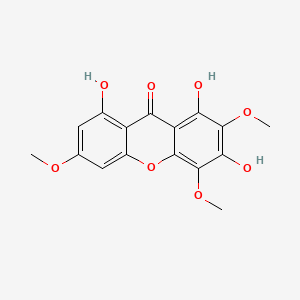

![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)
